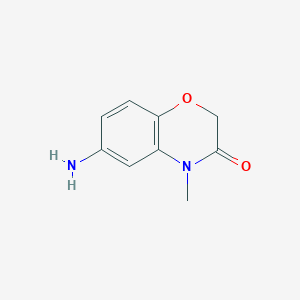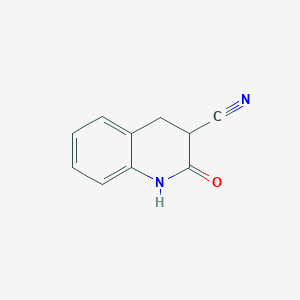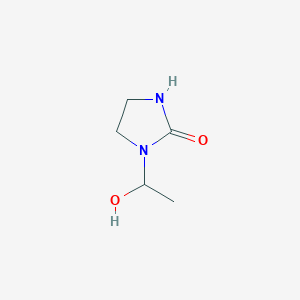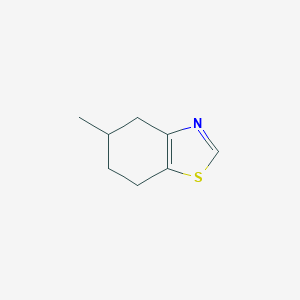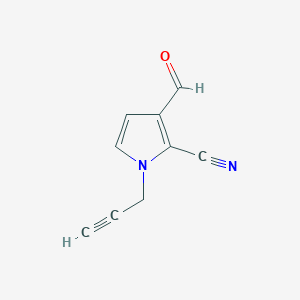
3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole
Descripción general
Descripción
3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole is a chemical compound that belongs to the pyrrole family. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in various fields of research, including biochemistry, biotechnology, and pharmacology.
Mecanismo De Acción
The mechanism of action of 3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole involves the inhibition of enzyme activity. This compound has been found to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of enzyme activity by this compound is reversible, which makes it useful in studying the kinetics of enzyme-catalyzed reactions.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole are still being studied. However, it has been found to have a range of effects on various biological systems. For example, this compound has been found to have neuroprotective effects, which make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole in lab experiments is its relative ease of synthesis. This compound can be synthesized using standard laboratory equipment and techniques, which makes it accessible to researchers. Additionally, this compound has been found to have unique properties that make it useful in studying enzyme-catalyzed reactions.
However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, this compound has been found to have some toxicity, which limits its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole. One potential direction is the development of new synthetic methods for producing this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems. Finally, there is potential for the development of new therapeutic agents based on the unique properties of this compound.
Aplicaciones Científicas De Investigación
The unique properties of 3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole make it useful in various fields of scientific research. One of the primary applications of this compound is in the field of biochemistry, where it is used as a tool for studying the mechanisms of enzyme-catalyzed reactions. This compound has been found to inhibit the activity of certain enzymes, which makes it useful in studying their function and regulation.
Propiedades
Número CAS |
104501-29-3 |
|---|---|
Nombre del producto |
3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole |
Fórmula molecular |
C9H6N2O |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
3-formyl-1-prop-2-ynylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C9H6N2O/c1-2-4-11-5-3-8(7-12)9(11)6-10/h1,3,5,7H,4H2 |
Clave InChI |
CJGIQBCUPKHVTQ-UHFFFAOYSA-N |
SMILES |
C#CCN1C=CC(=C1C#N)C=O |
SMILES canónico |
C#CCN1C=CC(=C1C#N)C=O |
Sinónimos |
1H-Pyrrole-2-carbonitrile, 3-formyl-1-(2-propynyl)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details














Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid](/img/structure/B11453.png)

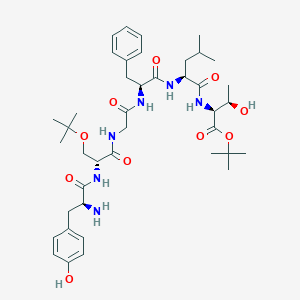
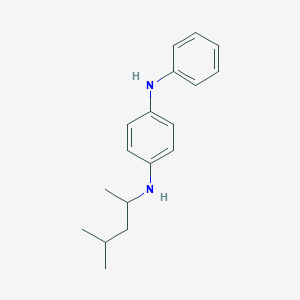
![Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate](/img/structure/B11461.png)
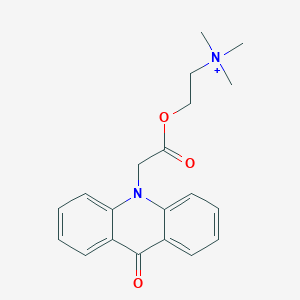
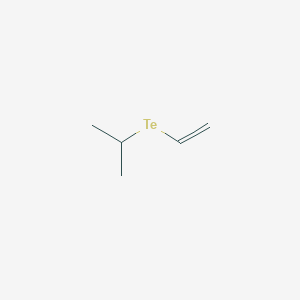
![3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one](/img/structure/B11469.png)
![(4Z)-1,1,1-trifluoro-4-phenyl-4-[(Z)-[4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butylidene]hydrazinylidene]-2-(trifluoromethyl)butan-2-ol](/img/structure/B11470.png)
